molecular formula C11H10N2 B11916473 1H-Indole-2-acetonitrile, 3-methyl- CAS No. 54124-41-3

1H-Indole-2-acetonitrile, 3-methyl-

Cat. No.: B11916473
CAS No.: 54124-41-3
M. Wt: 170.21 g/mol
InChI Key: BHUMNAFIICHYED-UHFFFAOYSA-N
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Description

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. For example, the use of N-alkylanilines in excess can prevent the formation of bis(indolyl)alkanes, ensuring the production of the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the biological context and the specific

Biological Activity

1H-Indole-2-acetonitrile, 3-methyl- (CAS No. 54124-41-3) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that may be beneficial in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with 1H-Indole-2-acetonitrile, 3-methyl-, including its antiviral, anticancer, and antimicrobial properties.

1H-Indole-2-acetonitrile, 3-methyl- has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 2-(3-methyl-1H-indol-2-yl)acetonitrile
InChI Key BHUMNAFIICHYED-UHFFFAOYSA-N

The biological activity of indole derivatives, including 1H-Indole-2-acetonitrile, 3-methyl-, is often attributed to their ability to interact with various molecular targets. Indoles can bind to receptors involved in cell signaling and gene expression, influencing numerous biological processes. The specific mechanism of action for this compound includes:

  • Antiviral Activity: Indole derivatives have been shown to inhibit viral replication through interference with viral proteins.
  • Anticancer Properties: These compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
  • Antimicrobial Effects: Indole derivatives exhibit activity against a range of pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antiviral Activity

Research indicates that indole derivatives, including 1H-Indole-2-acetonitrile, 3-methyl-, possess significant antiviral properties. A study highlighted that certain substituted indoles can effectively inhibit viral replication by binding to viral proteins and preventing their function.

Anticancer Activity

1H-Indole-2-acetonitrile, 3-methyl- has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it showed an IC50 value of approximately 7.4 µM against gastric cancer cells, suggesting a potent cytotoxic effect . The compound's mechanism involves inducing apoptosis through mitochondrial pathways and modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The antimicrobial efficacy of 1H-Indole-2-acetonitrile, 3-methyl-, was assessed against several bacterial strains. Notably, it demonstrated high activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 µg/mL for standard strains and less than 1 µg/mL for methicillin-resistant strains (MRSA) . This suggests potential applications in treating resistant bacterial infections.

Case Studies

Several case studies have explored the biological activity of indole derivatives:

  • Antiviral Screening : A study conducted molecular docking analyses on various indoles, revealing promising binding affinities to viral proteins implicated in replication processes .
  • Cancer Cell Line Testing : In vitro tests on gastric cancer cell lines showed that compounds similar to 1H-Indole-2-acetonitrile can significantly reduce cell viability and induce apoptosis .
  • Antimicrobial Efficacy : Testing against Escherichia coli and Candida albicans also indicated that this compound could inhibit growth effectively, supporting its use as a broad-spectrum antimicrobial agent .

Properties

CAS No.

54124-41-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methyl-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3

InChI Key

BHUMNAFIICHYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CC#N

Origin of Product

United States

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